molecular formula C5H7N5O2 B1296190 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid CAS No. 89180-20-1

2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid

Cat. No. B1296190
CAS RN: 89180-20-1
M. Wt: 169.14 g/mol
InChI Key: OGRURUKWBQLASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazine derivatives often involves the substitution of different functional groups at the 2, 4, and 6 positions of the triazine ring. For instance, energetic salts based on 2,4-diamino-1,3,5-triazine-6-one have been synthesized and characterized, indicating that the triazine core can be functionalized to enhance certain properties like thermal stability . Similarly, the synthesis of 2-hydroxy-4,6-diamino-triazines as kinase inhibitors suggests that the triazine derivatives can be tailored for specific biological activities . The synthesis of these compounds typically requires careful control of reaction conditions to achieve the desired substitution pattern and purity.

Molecular Structure Analysis

The molecular structure of triazine derivatives is often characterized by techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice and the intermolecular interactions. For example, the crystal structures of various 2,4-diamino-1,3,5-triazine derivatives have been determined, revealing how different substituents affect the overall molecular geometry and hydrogen-bonding patterns . These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Triazine derivatives participate in a variety of chemical reactions, including the formation of salts, cocrystals, and metal complexes. The energetic salts of 2,4-diamino-1,3,5-triazine-6-one demonstrate the compound's ability to react with different acids to form stable salts with varying sensitivities and detonation properties . The formation of cocrystals and molecular adducts with dicarboxylic acids and other organic acids further illustrates the versatility of triazine derivatives in forming diverse supramolecular structures through hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives, such as thermal stability, impact sensitivity, and complexation behavior, are influenced by the nature of the substituents on the triazine ring. Energetic salts of 2,4-diamino-1,3,5-triazine-6-one exhibit high thermal stability and low impact sensitivity, making them potential candidates for insensitive energetic materials . The complexation behavior of triazine derivatives with metals like copper(II) has been studied, revealing their potential as ligands in metal complexes with specific stability constants . These properties are essential for the practical applications of triazine derivatives in various fields.

properties

IUPAC Name

2-(4,6-diamino-1,3,5-triazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2/c6-4-8-2(1-3(11)12)9-5(7)10-4/h1H2,(H,11,12)(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRURUKWBQLASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NC(=N1)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237564
Record name 1,3,5-Triazine-2-acetic acid, 4,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid

CAS RN

89180-20-1
Record name 4,6-Diamino-1,3,5-triazine-2-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089180201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 89180-20-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101828
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Triazine-2-acetic acid, 4,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DIAMINO-1,3,5-TRIAZINE-2-ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q48V0948P7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.